molecular formula C13H10F3NO B5872941 2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine

2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B5872941
M. Wt: 253.22 g/mol
InChI Key: OCXLCEFMMCMNCS-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-methylphenoxy group and a trifluoromethyl group

Mechanism of Action

Preparation Methods

The synthesis of 2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 4-methylphenol with 2,5-dichloropyridine in the presence of a base to form the 4-methylphenoxy derivative. This intermediate is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfone under appropriate conditions .

Chemical Reactions Analysis

2-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride or potassium tert-butoxide.

    Trifluoromethylation: The trifluoromethyl group can be introduced or modified using radical trifluoromethylation techniques

Scientific Research Applications

2-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

2-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine can be compared with other similar compounds such as:

    2-(4-Methylphenoxy)-3-(trifluoromethyl)pyridine: Similar structure but different position of the trifluoromethyl group.

    2-(4-Methylphenoxy)-5-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    2-(4-Methylphenoxy)-5-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the trifluoromethyl group .

Properties

IUPAC Name

2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-9-2-5-11(6-3-9)18-12-7-4-10(8-17-12)13(14,15)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXLCEFMMCMNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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